molecular formula C22H27N5O4 B6479491 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-81-9

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6479491
CAS No.: 919041-81-9
M. Wt: 425.5 g/mol
InChI Key: UEWSTPFPQFAWOQ-UHFFFAOYSA-N
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Description

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxyethoxyethyl group: This step often involves an etherification reaction using 2-(2-hydroxyethoxy)ethanol.

    Addition of the trimethyl and methylbenzyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxyethyl group.

    Reduction: Reduction reactions may target the imidazo[2,1-f]purine core or the benzyl group.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methoxybenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific combination of functional groups and its structural configuration

Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-14-5-7-17(8-6-14)13-26-20(29)18-19(24(4)22(26)30)23-21-25(9-11-31-12-10-28)15(2)16(3)27(18)21/h5-8,28H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSTPFPQFAWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCOCCO)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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